2-cyano-N-octyl-3-(thiophen-2-yl)prop-2-enamide
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Overview
Description
2-cyano-N-octyl-3-(thiophen-2-yl)prop-2-enamide is an organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-octyl-3-(thiophen-2-yl)prop-2-enamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a cyanoacetic acid derivative in the presence of sulfur.
Introduction of the Cyano Group: The cyano group can be introduced through nucleophilic substitution reactions using cyanide salts.
Attachment of the Octyl Chain: The octyl chain can be attached via alkylation reactions using octyl halides.
Formation of the Enamide: The final step involves the formation of the enamide through the reaction of the thiophene derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-octyl-3-(thiophen-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a suitable catalyst.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the cyano group to an amine group.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
2-cyano-N-octyl-3-(thiophen-2-yl)prop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 2-cyano-N-octyl-3-(thiophen-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group and thiophene ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The compound may also interfere with cellular processes by binding to enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-N-octyl-3-thiophen-2-ylprop-2-enamide: Similar structure but without the (Z)-configuration.
N-Octyl-3-thiophen-2-ylprop-2-enamide: Lacks the cyano group.
2-Cyano-3-thiophen-2-ylprop-2-enamide: Lacks the octyl chain.
Uniqueness
2-cyano-N-octyl-3-(thiophen-2-yl)prop-2-enamide is unique due to its specific (Z)-configuration, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
(Z)-2-cyano-N-octyl-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2OS/c1-2-3-4-5-6-7-10-18-16(19)14(13-17)12-15-9-8-11-20-15/h8-9,11-12H,2-7,10H2,1H3,(H,18,19)/b14-12- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRWBGOLBPXTQY-OWBHPGMISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=O)C(=CC1=CC=CS1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCNC(=O)/C(=C\C1=CC=CS1)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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